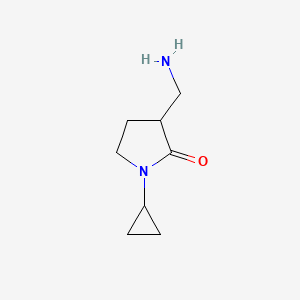

3-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one

Description

Properties

IUPAC Name |

3-(aminomethyl)-1-cyclopropylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-5-6-3-4-10(8(6)11)7-1-2-7/h6-7H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBPNSZURBVPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(C2=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclopropylamine derivative, the compound can be synthesized through a series of reactions including amination and cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Medicinal Chemistry

3-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one has shown potential in drug development due to its bioactive properties. The following table summarizes its medicinal applications:

| Application | Description |

|---|---|

| Anticancer Activity | Preliminary studies indicate it inhibits growth in various cancer cell lines, including A549 (lung cancer) with an IC50 value of 15 µM after 48 hours of treatment. |

| Antimicrobial Properties | Demonstrated efficacy against resistant bacterial strains such as Enterococcus faecalis (MIC: 32 µg/mL) and Staphylococcus aureus (MIC: 64 µg/mL). |

| Neuroprotective Effects | Investigated for reducing neuronal inflammation and oxidative stress, suggesting potential in treating neurodegenerative diseases. |

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various reactions:

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction: Can be reduced to form amines or other derivatives.

- Substitution: Participates in nucleophilic substitution reactions to generate various substituted derivatives.

The following table summarizes common reactions:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Nitro derivatives |

| Reduction | Lithium aluminum hydride | Amines |

| Substitution | Alkyl halides, acyl chlorides | Substituted pyrrolidinones |

Anticancer Research

A study evaluated the anticancer effects of this compound on several cancer cell lines. The results indicated significant growth inhibition in A549 lung cancer cells, reinforcing its potential as an anticancer agent.

Neuroprotective Effects

Research involving in vitro neuronal cultures demonstrated that treatment with this compound resulted in a marked decrease in biomarkers associated with neurodegeneration. Optimal dosages and administration routes are currently being explored to maximize its therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclopropyl and Pyrrolidinone Moieties

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Cyclopropyl vs. Hydroxy Substituents: The cyclopropyl group in this compound enhances steric bulk and metabolic stability compared to the hydroxy-substituted analog (3-Amino-1-hydroxy-pyrrolidin-2-one) .

- Aminomethyl vs. Amine Groups: The aminomethyl side chain in the target compound provides greater flexibility for hydrogen bonding and derivatization compared to the rigid amine in 1-Cyclopropylpyrrolidin-3-amine .

Comparison with Pharmacologically Active Aminomethyl Derivatives

Pregabalin (3-(Aminomethyl)-5-methylhexanoic Acid)

- Structure: Linear hexanoic acid with aminomethyl and methyl groups.

- Activity: FDA-approved for epilepsy and neuropathic pain. Binds to calcium channels via its rigid γ-aminobutyric acid (GABA)-like conformation .

- Contrast: Unlike Pregabalin, this compound lacks a carboxylic acid group and features a constrained bicyclic system, likely altering target specificity and bioavailability .

Heterocyclic Analogs: Pyrrolidinone vs. Pyridine

3-(Aminomethyl)pyridine

- Structure: Pyridine ring with aminomethyl substitution.

- Properties: Higher polarity and aromaticity compared to pyrrolidinone derivatives. Used in coordination chemistry and catalysis .

- Key Difference: The lactam ring in this compound enables intramolecular hydrogen bonding, which is absent in pyridine-based analogs .

Biological Activity

3-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one, identified by its CAS number 1508185-72-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Target Interaction

The compound acts on various molecular targets, influencing key biological pathways. Its structure allows for interactions with neurotransmitter receptors and enzymes involved in metabolic processes. Notably, it has shown affinity for certain receptors that modulate neurological functions.

Biochemical Pathways

Research indicates that this compound may interact with the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation. This interaction can lead to altered cellular responses, potentially affecting conditions such as neurodegenerative diseases and mood disorders.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy has been particularly noted against resistant strains, making it a candidate for further development in antibiotic therapies.

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. Research indicates that it may help in reducing neuronal damage in models of neurodegeneration, possibly through the inhibition of apoptotic pathways.

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. This suggests that the compound could serve as a basis for developing new antimicrobial agents targeting resistant infections.

Neuroprotective Research

A recent animal study investigated the neuroprotective effects of the compound in a model of induced oxidative stress. The findings showed that treatment with this compound resulted in decreased levels of oxidative markers and improved behavioral outcomes in tests measuring cognitive function.

| Property | Description |

|---|---|

| Solubility | Soluble in DMSO; limited solubility in water |

| Stability | Stable under standard laboratory conditions |

| Interaction with Enzymes | Inhibits specific cytochrome P450 enzymes |

| Toxicity | Low toxicity observed in preliminary studies |

Q & A

Basic: What analytical techniques are recommended for confirming the purity and structural integrity of 3-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one?

Answer:

To confirm purity, use High-Performance Liquid Chromatography (HPLC) with a buffer system (e.g., ammonium acetate adjusted to pH 6.5) for optimal separation . Structural validation requires Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) to verify the aminomethyl and cyclopropyl groups. Cross-reference spectral data with synthetic intermediates (e.g., pyrrolidinone derivatives) to confirm stereochemistry and functional group placement .

Advanced: How can researchers design experiments to evaluate the metabolic stability of this compound in preclinical models?

Answer:

Use in vitro hepatic microsomal assays to assess phase I metabolism. Prepare liver microsomes from model species (e.g., rat/human) and incubate the compound with NADPH. Monitor degradation via LC-MS/MS to identify primary metabolites. For phase II metabolism, add cofactors like UDP-glucuronic acid. Compare degradation rates to structurally similar compounds (e.g., pyrrolidinone analogs) to infer metabolic hotspots . If toxicity data is lacking, prioritize Ames tests and mitochondrial toxicity assays early in the workflow .

Basic: What safety protocols are essential when handling this compound given limited toxicological data?

Answer:

Assume potential hazards (e.g., skin/eye irritation) and adhere to Class 1 laboratory practices :

- Use fume hoods and PPE (gloves, lab coats, goggles).

- Store in airtight containers away from oxidizers.

- Implement spill protocols: neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Reference safety sheets for structurally related compounds (e.g., 3-Amino-1-hydroxy-pyrrolidin-2-one) for emergency measures .

Advanced: How should researchers reconcile conflicting literature data on the physicochemical properties of this compound?

Answer:

Employ reproducibility frameworks :

Replicate experiments under standardized conditions (e.g., pH, temperature).

Use control compounds with established properties (e.g., logP, solubility) to calibrate assays.

Apply multivariate analysis to identify variables causing discrepancies (e.g., solvent purity, analytical methods).

If contradictions persist, publish methodological details openly to enable cross-validation .

Basic: What synthetic strategies optimize the yield of this compound while minimizing byproducts?

Answer:

- Use microwave-assisted synthesis to reduce reaction time and side reactions.

- Optimize cyclopropane ring formation via stereoselective catalysts (e.g., chiral auxiliaries).

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) before final cyclization. Monitor byproduct profiles using TLC and GC-MS .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

Combine Density Functional Theory (DFT) calculations and molecular docking :

Model the compound’s electron density to predict nucleophilic/electrophilic sites.

Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

Validate predictions experimentally via kinetic studies and X-ray crystallography (if crystallizable). Cross-reference with analogs (e.g., pyridinyl-pyrrolidinones) to refine models .

Basic: What experimental designs are suitable for assessing the biological activity of this compound?

Answer:

For in vitro studies :

- Use dose-response assays (e.g., IC₅₀ determination) in cell lines relevant to the target pathway.

- Include positive/negative controls (e.g., known inhibitors/vehicles) to normalize data.

For in vivo studies , apply between-subjects designs to compare treatment groups, ensuring randomization to mitigate confounding variables .

Advanced: How can researchers integrate this compound into structure-activity relationship (SAR) studies?

Answer:

Synthesize structural analogs (e.g., varying cyclopropyl substituents or aminomethyl positions).

Test analogs in parallel using high-throughput screening for activity against the target (e.g., enzyme inhibition).

Apply QSAR models to correlate structural features (e.g., steric bulk, polarity) with bioactivity. Use principal component analysis (PCA) to identify critical pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.